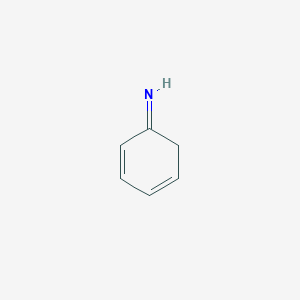

Cyclohexa-2,4-dien-1-imine

Description

Structure

3D Structure

Properties

CAS No. |

73654-79-2 |

|---|---|

Molecular Formula |

C6H7N |

Molecular Weight |

93.13 g/mol |

IUPAC Name |

cyclohexa-2,4-dien-1-imine |

InChI |

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-4,7H,5H2 |

InChI Key |

MPSZITJFIKCNBV-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=CC1=N |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexa 2,4 Dien 1 Imine and Analogues

Direct Formation of Cyclohexa-2,4-dien-1-imine

The direct synthesis of the parent compound, this compound, is not extensively documented, likely due to its inherent instability. However, its enol tautomer, phenol (B47542), is significantly more stable due to its aromatic character. bartleby.comquora.com The interconversion between the keto (cyclohexa-2,4-dien-1-one) and enol (phenol) forms is a classic example of tautomerism. The enol form is heavily favored because it benefits from the thermodynamic stability of the aromatic ring. bartleby.comquora.com

Synthesis of Substituted this compound Systems

The synthesis of substituted this compound systems is more common and can be achieved through various strategies. These methods often involve the formation of the imine functionality from a corresponding ketone or through reactions that build the cyclic system.

Condensation Reactions for Imine Formation

Condensation reactions are a primary method for constructing the imine group in these cyclic systems. These reactions typically involve the coupling of an amine with a carbonyl compound.

One established route involves the reaction of quinones with diaminoaryl compounds. For instance, 1,4-benzoquinone (B44022) can be reacted with aniline (B41778) and its derivatives in the presence of an acid catalyst like p-toluenesulfonic acid in ethanol (B145695) to yield dimeric imines such as 3,6-bis(phenylimino)cyclohexa-1,4-diene. derpharmachemica.com The reaction mixture is typically heated under reflux, and upon cooling, the product crystallizes. derpharmachemica.com This method has been used to prepare a variety of substituted dimeric imines with yields ranging from 67% to 77%. derpharmachemica.com

Another example is the reaction of o-quinones with amines, which can proceed through either a Michael-type addition or a Schiff base formation. researchgate.net The specific pathway is influenced by the reaction conditions.

The condensation of diacetyl with alkyl amines can also lead to the formation of p-diiminobenzoquinones. nih.gov The reaction proceeds through an imino ketone intermediate which undergoes aut-condensation and cyclization. nih.gov

| Reactants | Product | Yield | Reference |

| 1,4-Benzoquinone, Aniline | 3,6-Bis(phenylimino)cyclohexa-1,4-diene | 75% | derpharmachemica.com |

| 1,4-Benzoquinone, 4-Methylaniline | 3,6-Bis(4-methylphenylimino)-cyclohexa-1,4-diene | 67% | derpharmachemica.com |

| 1,4-Benzoquinone, 4-Methoxyaniline | 3,6-Bis(4-methoxyphenylimino)-cyclohexa-1,4-diene | 77% | derpharmachemica.com |

| 2,3-Butanedione (Diacetyl), Aniline | (E)-2,5-Dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one | - | nih.gov |

N-substituted quinone imines are frequently synthesized through the oxidation of corresponding p-hydroxydiphenylamine compounds. google.com A common method utilizes sodium hypochlorite (B82951) as the oxidizing agent in a suitable solvent like chloroform (B151607) or heptane (B126788), leading to high yields of the N-phenyl-p-benzoquinone-imine. google.com For example, the oxidation of 4-hydroxydiphenylamine (B52144) with sodium hypochlorite in heptane can yield over 99% of the corresponding imine. google.com

Another approach involves the reaction of quinone acetals with substituted anilines. nih.gov Interestingly, anilines with electron-withdrawing groups are more reactive in this catalyst-free imine formation. nih.gov

Furthermore, N-aryl quinone imines can be generated through the reaction of anilines with N-acetyl-p-benzoquinone imines, resulting in a transimination reaction where the N-phenyl quinone imine is formed. nih.gov

| Precursor | Reagent | Product | Yield | Reference |

| 4-Hydroxydiphenylamine | Sodium Hypochlorite in Chloroform | N-Phenyl-p-benzoquinone-imine | 95.6% | google.com |

| 4-Hydroxydiphenylamine | Sodium Hypochlorite in Heptane | N-Phenyl-p-benzoquinone-imine | >99% | google.com |

| 4-Hydroxydiphenylamine | Chlorine, Sodium Hydroxide (B78521) in Acetonitrile/Water | N-Phenyl-p-benzoquinone-imine | 85% | google.com |

Reactions involving Quinones and Diaminoaryl Compounds

Functionalization of Cyclohexa-2,4-dien-1-one Precursors

An alternative strategy for synthesizing cyclohexa-2,4-dien-1-imines involves the chemical transformation of pre-existing cyclohexa-2,4-dien-1-one structures.

The conversion of a cyclohexa-2,4-dien-1-one to its imine counterpart can be achieved through condensation with a suitable amine. smolecule.com For example, 6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one is formed by the condensation of cyclohexa-2,4-dien-1-one with an appropriate amine. smolecule.com

In some cases, the cyclohexa-2,4-dienone precursor itself is synthesized and then converted. For instance, thiophenyl substituted cyclohexa-2,4-dien-1-ones have been synthesized and subsequently reacted with amines under visible light irradiation to form amides via a ketene (B1206846) intermediate. researchgate.net Similarly, photolytic cleavage of cyclohexa-2,4-dienone sulfone derivatives in the presence of diamines yields bis-amides. researchgate.net

A three-component reaction of 2-chlorobenzothiazole, benzyl (B1604629) bromides, and phenols can produce 4-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)-cyclohexa-2,5-dien-1-one derivatives in high yields. bohrium.com

| Precursor | Reagent(s) | Product Type | Reference |

| Cyclohexa-2,4-dien-1-one | Amine | Imine | smolecule.com |

| Thiophenyl substituted cyclohexa-2,4-dien-1-one | Amine, Visible Light | Amide via Ketene | researchgate.net |

| Cyclohexa-2,4-diene-1-one sulfone derivative | Diamine, Visible Light | Bis-amide via Ketene | researchgate.net |

| 2-Chlorobenzothiazole, Benzyl bromide, Phenol | Triethylamine | Substituted Cyclohexa-2,5-dien-1-one | bohrium.com |

Photocleavage and Coupling Reactions with Amines to Afford Dienimines

The generation of diene-containing structures can be achieved through photochemical reactions, specifically the photocleavage of cyclohexa-2,4-dien-1-one derivatives. Research has demonstrated that thiophenyl-substituted cyclohexa-2,4-dien-1-ones, when photolyzed with visible light, undergo cleavage to form a ketene intermediate. researchgate.net This highly reactive intermediate can then be coupled with various amines. This process, however, leads to the formation of amides possessing diene moieties rather than directly yielding dienimines. researchgate.net

A study by Kwon et al. investigated the photolysis of thiophenyl-substituted cyclohexa-2,4-dien-1-ones in the presence of different amines. researchgate.netpostech.ac.kr The reaction proceeds at a moderate temperature (38 °C) under visible light irradiation, affording amides that incorporate the diene structure. researchgate.net This method highlights a viable strategy for constructing the core diene framework from a cyclohexadienone precursor, even if the final product is an amide.

Further research into this area involved the synthesis and photolytic reactions of tethered bis-cyclohexa-2,4-dienones. researchgate.net When irradiated, these molecules also form ketene intermediates which then react with monoamines. This approach has been explored for its potential in creating "molecular measuring rods," where the defined length of the tether influences the geometry of the final product. researchgate.net

Table 1: Photocleavage and Coupling of Cyclohexa-2,4-dien-1-one Derivatives with Amines

| Starting Material | Reaction Conditions | Intermediate | Product Type | Ref. |

|---|---|---|---|---|

| Thiophenyl substituted cyclohexa-2,4-dien-1-ones | Visible light (λ > 340 nm), 38 °C, various amines | Ketene | Amides with diene moieties | researchgate.netpostech.ac.kr |

| Tethered bis-cyclohexa-2,4-dienones | UV light, various monoamines | Diketene | E/Z geometric isomers of coupled amides | researchgate.net |

Synthesis via Organometallic Chemistry

Organometallic chemistry offers powerful tools for the synthesis and functionalization of complex organic molecules, including the precursors for this compound. The use of transition metal complexes allows for high selectivity and the activation of otherwise inert bonds.

Utilization of Tricarbonyl(η⁴-diene)iron Complexes for Cyclohexadiene Derivatization

The tricarbonyliron (Fe(CO)₃) fragment is a highly effective protecting group for conjugated dienes, enabling a wide range of synthetic transformations on other parts of the molecule or on the diene itself. rsc.orgwikipedia.org The complexation of cyclohexa-1,3-diene is readily achieved by reacting it with an iron carbonyl source, such as pentacarbonyliron (Fe(CO)₅) or diiron nonacarbonyl (Fe₂(CO)₉). researchgate.netuwindsor.ca This reaction forms tricarbonyl(η⁴-cyclohexa-1,3-diene)iron, a stable, yellow, low-melting solid. wikipedia.orguwindsor.ca The Fe(CO)₃ unit shields one face of the diene, directing subsequent attacks to the uncomplexed face. researchgate.net

A key synthetic application involves the conversion of the neutral diene complex into a cationic tricarbonylcyclohexadienyliron complex. uwindsor.ca This is typically accomplished through hydride abstraction from a CH₂ group adjacent to the diene, using an agent like triphenylmethyl (trityl) tetrafluoroborate (B81430). uwindsor.ca The resulting cationic complex is a potent electrophile. researchgate.net It readily reacts with a variety of nucleophiles, including amines, which attack the terminus of the dienyl system to yield functionalized tricarbonyl(η⁴-cyclohexadiene)iron complexes. researchgate.net This methodology has been successfully applied to the synthesis of biologically active carbazole (B46965) alkaloids through the reaction of the cationic iron complex with arylamines. rsc.orgresearchgate.net

Table 2: Key Steps in Cyclohexadiene Derivatization via Tricarbonyliron Complexes

| Step | Reactants | Reagents | Product | Purpose | Ref. |

|---|---|---|---|---|---|

| 1. Complexation | Cyclohexa-1,3-diene | Fe(CO)₅ or Fe₂(CO)₉ | Tricarbonyl(η⁴-cyclohexa-1,3-diene)iron | Diene protection | wikipedia.orguwindsor.ca |

| 2. Activation | Tricarbonyl(η⁴-cyclohexadiene)iron | Trityl tetrafluoroborate (Ph₃C⁺BF₄⁻) | Tricarbonylcyclohexadienyliron cation | Generation of electrophile | researchgate.netuwindsor.ca |

| 3. Functionalization | Tricarbonylcyclohexadienyliron cation | Amine nucleophiles (e.g., anilines) | Functionalized (η⁴-diene)iron complex | C-N bond formation | researchgate.net |

Rhodium-Catalyzed Reactions in Dienimine Synthesis

Rhodium catalysts are exceptionally versatile and have been employed in various transformations leading to the synthesis of imines and their derivatives. A direct and selective method for synthesizing acyclic dienimines involves the rhodium(II)-catalyzed reaction of N-sulfonyl-1,2,3-triazoles with 2-(siloxy)furans. acs.org This reaction can be tuned to produce either open-chain penta-2,4-dien-1-imines or cyclic 1,2-dihydropyridines, with the outcome depending on the specific rhodium(II) ligand used. acs.orgresearchgate.net

Another relevant rhodium-catalyzed process starts with N- or O-tethered cyclohexa-2,5-dienones. rsc.org A rhodium(II)-catalyzed intramolecular tandem cyclization of these substrates with 1-sulfonyl-1,2,3-triazoles has been developed. When the tether is a nitrogen group (N-sulfonated), the reaction proceeds via cyclopropanation of the olefin within the cyclohexadienone moiety, ultimately affording complex cyclopropa[cd]indole derivatives. rsc.org This represents a sophisticated method for constructing nitrogen-containing polycyclic systems from cyclohexadienone precursors.

Table 3: Rhodium-Catalyzed Synthesis of Dienimines and Related Heterocycles

| Substrates | Catalyst System | Product Type | Key Features | Ref. |

|---|---|---|---|---|

| N-sulfonyl-1,2,3-triazoles, 2-(siloxy)furans | Rhodium(II) carboxylates | Penta-2,4-dien-1-imines | Selective formation of open-chain dienimines | acs.orgresearchgate.net |

| N-tethered cyclohexa-2,5-dienones, 1-sulfonyl-1,2,3-triazoles | Rhodium(II) acetate | Cyclopropa[cd]indoles | Intramolecular cyclization and C-N bond formation | rsc.orgdntb.gov.ua |

Oxidation and Hydrohalogenation Approaches

Classical chemical transformations such as oxidation and halogenation provide robust and reliable routes to functionalized this compound analogues, particularly N-sulphonyl and halogen-containing derivatives.

Anodic or Chemical Oxidation in N-Sulphonylcyclohexadienimine Synthesis

The synthesis of N-sulphonylcyclohexadienimines can be effectively achieved through the oxidation of para-substituted sulphonanilides. rsc.orgresearchgate.net This transformation can be carried out using either anodic (electrochemical) or chemical oxidation methods. rsc.org The reaction yields 4,4-disubstituted N-sulphonylcyclohexadienimines. researchgate.net When appropriately substituted anilines are used as starting materials, this method allows for the creation of spirocyclic dienimines. rsc.orgresearchgate.net The scope and limitations of this synthetic route have been described, and a reaction mechanism has been proposed. researchgate.net This method is also valuable because the resulting dienimines can be selectively hydrolyzed to the corresponding dienones, providing a convenient pathway to those compounds as well. rsc.org

Table 4: Synthesis of N-Sulphonylcyclohexadienimines via Oxidation

| Starting Material | Oxidation Method | Product | Ref. |

|---|---|---|---|

| para-Substituted sulphonanilides | Anodic or Chemical (e.g., lead tetra-acetate) | 4,4-Disubstituted N-sulphonylcyclohexadienimines | rsc.orgresearchgate.net |

| Appropriately substituted anilines | Anodic or Chemical | Spirocyclic N-sulphonylcyclohexadienimines | rsc.orgresearchgate.net |

| N-Tosyl-4-anisidine | Chemical (via quinone imine ketal) | N-Sulphonylcyclohexadienimine | core.ac.uk |

Halogenation and Hydrohalogenation of Quinone Imines

Halogenated derivatives of this compound can be prepared by the direct halogenation or hydrohalogenation of precursor N-substituted quinone imines. biointerfaceresearch.comresearchgate.net These reactions provide access to a range of compounds with varying degrees of halogen substitution on the cyclohexadiene ring. biointerfaceresearch.com For instance, the halogenation of N-aroyl-1,4-benzoquinone monoimines can introduce halogen atoms at various positions. acs.org Similarly, hydrohalogenation of N-substituted quinone imines has been used to synthesize different halogen-containing derivatives. biointerfaceresearch.com

A specific example is the synthesis of N-(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide from the corresponding quinone imine. biointerfaceresearch.com Another direct approach involves the chlorination of N-(4-hydroxyphenyl)acetamide to produce N-Acetyl-2,3,5,6-tetrachloro-p-benzoquinone imine, a stable compound with a high oxidation-reduction potential. typeset.io These methods are valuable for producing analogues with modified electronic and biological properties. biointerfaceresearch.com

Table 5: Synthesis of Halogenated Dienimine Analogues

| Precursor | Reaction Type | Product Example | Ref. |

|---|---|---|---|

| N-Substituted Quinone Imines | Halogenation | N-(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide | biointerfaceresearch.com |

| N-Substituted Quinone Imines | Hydrohalogenation | Halogen-containing N-substituted quinone imines | biointerfaceresearch.comresearchgate.net |

| N-(4-hydroxyphenyl)acetamide | Direct Chlorination | N-Acetyl-2,3,5,6-tetrachloro-p-benzoquinone imine | typeset.io |

| N-Aroyl-1,4-benzoquinone monoimines | Hydrohalogenation | Halogenated cyclohexene (B86901) structures | acs.org |

Synthesis of Specific Substituted Dienimines

The synthesis of specifically substituted cyclohexadienimines often involves tailored reactions designed to introduce desired functional groups onto the core structure. These methods are crucial for creating a library of compounds with diverse properties.

Preparation of 2-Nitro-2-[4-(Phenyl imine)cyclohexa-2,5-dien-1-yl]Propane-1,3-diol

A novel synthesis for the title compound has been developed utilizing Bronopol (2-bromo-2-nitro-1,3-propanediol) as a key starting material. jetir.orgjetir.org The reaction involves the condensation of Bronopol with diphenylamine (B1679370) in a suitable solvent such as ethyl acetate. jetir.orgjetir.org

The process is carried out by dissolving Bronopol in ethyl acetate, to which a solution of diphenylamine in the same solvent is added. jetir.org This reaction yields 2-Nitro-2-[4-(Phenyl imine)cyclohexa-2,5-dien-1-yl]Propane-1,3-diol as a distinct blue solid. jetir.orgjetir.org The structural confirmation of the resulting compound was established through comprehensive spectral analysis, including NMR, 13C-NMR, DEPT-135, and IR spectroscopy. jetir.org

Table 1: Synthesis of 2-Nitro-2-[4-(Phenyl imine)cyclohexa-2,5-dien-1-yl]Propane-1,3-diol

| Reactant 1 | Reactant 2 | Solvent | Product |

|---|

Synthesis of N-Arylthio-1,4-benzoquinone Imines

Several N-arylthio-1,4-benzoquinone imines have been synthesized and their structures investigated using modern analytical methods. biointerfaceresearch.com These compounds form the basis for creating combinatorial libraries for screening purposes, such as in the development of new plant protection agents. biointerfaceresearch.com

Two primary methods, Method A and Method B, have been employed for their synthesis. biointerfaceresearch.com Method B was reported as the main approach for obtaining these compounds. biointerfaceresearch.com For instance, the synthesis of 2,6-dibromo-4-[(phenylsulfanyl)imino]cyclohexa-2,5-dien-1-one (2a) using Method B resulted in a yield of 84.4%. biointerfaceresearch.com Method A was also found to be a suitable alternative for preparing N-arylthio-2,6-dibromo-1,4-benzoquinone imines, with target quinonimines (compounds 2a, 2d, and 2e) obtained in yields ranging from 58% to 72%. biointerfaceresearch.com The structures of all synthesized compounds were confirmed using 1H and 13C NMR spectroscopy. biointerfaceresearch.com

Table 2: Reported Yields for Selected N-Arylthio-1,4-benzoquinone Imines

| Compound | Name | Synthesis Method | Yield (%) |

|---|---|---|---|

| 2a | 2,6-dibromo-4-[(phenylsulfanyl)imino]cyclohexa-2,5-dien-1-one | Method A | 58-72 |

| 2a | 2,6-dibromo-4-[(phenylsulfanyl)imino]cyclohexa-2,5-dien-1-one | Method B | 84.4 |

| 2d | N-Arylthio-2,6-dibromo-1,4-benzoquinone imine derivative | Method A | 58-72 |

| 2e | N-Arylthio-2,6-dibromo-1,4-benzoquinone imine derivative | Method A | 58-72 |

Stereoselective and Enantioselective Synthetic Approaches for Cyclohexadienimines

The development of stereoselective and enantioselective methods is a critical area of research, as often only one enantiomer of a chiral molecule possesses the desired biological activity. libretexts.org Enantioselective desymmetrization of prochiral cyclohexadienones is recognized as a powerful strategy for constructing enantiomerically enriched molecules. researchgate.net These advanced synthetic approaches typically utilize chiral catalysts to create a temporary asymmetric environment around the substrate, which favors the formation of one enantiomer over the other. libretexts.org

Asymmetric Catalytic Complexation of Prochiral Dienes

Asymmetric catalytic complexation is a key strategy for the enantioselective synthesis of chiral molecules from prochiral precursors. nih.gov In this approach, a chiral catalyst, such as a Lewis acid combined with nonracemic chiral ligands, complexes with the prochiral substrate. nih.gov This complexation activates the substrate and selects one of its prochiral faces for the subsequent reaction, leading to an enantiomerically enriched product. nih.gov

A notable application of this principle is the enantioselective oxidative dearomatization of phenols to generate chiral bicyclo[2.2.2]octenones, which proceeds through a chiral cyclohexadienone intermediate. nih.gov In one study, the oxidation of 2,5-disubstituted phenols was investigated using a chiral copper complex derived from (-)-sparteine. nih.gov The reaction of carvacrol (B1668589) with this complex at -78 °C yielded a [4+2] dimer with an enantiomeric excess (ee) of 99%. nih.gov This process involves the asymmetric oxidation of the phenol to a chiral ortho-quinol (a cyclohexadienone derivative), which then undergoes a spontaneous dimerization. nih.gov The optimization of reaction conditions is crucial for achieving high yield and enantioselectivity. nih.gov

Table 3: Optimization of the Oxidative Dearomatization/Dimerization of Carvacrol

| Entry | Base | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | DIEA | -78 | 16 | 25 | 99 |

| 2 | 2,6-lutidine | -78 | 16 | 25 | 99 |

| 3 | Proton Sponge | -78 | 16 | 23 | 99 |

Data sourced from a study on the enantioselective synthesis of bicyclo[2.2.2]octenones. nih.gov

Reactivity and Mechanistic Investigations of Cyclohexa 2,4 Dien 1 Imine Derivatives

Tautomeric Equilibria and Intramolecular Proton Transfer

Tautomerism, a phenomenon where a single chemical compound tends to exist in two or more interconvertible structures that are different in terms of the formal position of a hydrogen atom and a double bond, is a key feature of cyclohexa-2,4-dien-1-imine derivatives. aakash.ac.in These tautomeric forms are in dynamic equilibrium, and the position of this equilibrium can be influenced by various factors. aakash.ac.in

Phenol-Imine and Keto-Amine Tautomerism

This compound derivatives can exist in two primary tautomeric forms: the phenol-imine form and the keto-amine form. researchgate.netresearchgate.net This equilibrium involves the intramolecular transfer of a proton between the oxygen and nitrogen atoms. researchgate.net The phenol-imine tautomer is characterized by a hydroxyl group on the aromatic ring and an imine (C=N) bond. researchgate.net In contrast, the keto-amine form features a ketone group within the ring and an amine (N-H) group. researchgate.net

The stability of these tautomers is influenced by the solvent environment. mdpi.com For instance, in the solid state, some Schiff base derivatives exist predominantly in the keto-amine form, stabilized by strong intramolecular hydrogen bonds. researchgate.net In solution, however, the equilibrium can shift. For example, in dimethylsulfoxide (DMSO), the enol-imine tautomer has been observed to be the prevalent species for certain derivatives. rsc.org The interconversion between these forms is often mediated by the solvent, which can facilitate the necessary proton transfer. mdpi.com Computational studies have also been employed to understand the energetic favorability of these tautomers, with some calculations indicating the imino-ketone tautomer to be more stable by approximately 8–12 kJ/mol in nonpolar solvents.

The existence of these tautomeric forms is supported by various spectroscopic techniques. ¹H NMR spectroscopy can reveal the presence of both forms in solution, with distinct signals for the protons involved in the tautomerism. mdpi.com For example, a broad peak in the ¹H NMR spectrum can indicate the exchange of a phenolic proton between the oxygen and nitrogen atoms, signifying a dynamic keto-enol equilibrium. mdpi.com

Substituent Effects on Proton Transfer Dynamics

The dynamics of intramolecular proton transfer are significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating and electron-withdrawing groups can alter the electron density at the oxygen and nitrogen atoms, thereby affecting their basicity and the ease of proton transfer.

For instance, in Schiff bases derived from salicylaldehydes, the electronic effects of substituents have been systematically studied. These studies have shown that the position of the tautomeric equilibrium can be predicted based on the electronic properties of the substituents. The introduction of substituents modifies the electronic structure and conformation of the molecule, which in turn affects the stability of the different tautomeric forms. In some cases, the presence of specific substituents can lead to the predominance of one tautomer over the other in solution.

Electrochemical Reactivity

The electrochemical behavior of this compound derivatives provides valuable insights into their redox properties and reaction mechanisms.

Mechanism of Imine Electroreduction in Cyclohexadienone Systems

The electroreduction of the imine group in cyclohexadienone systems is a key electrochemical process. scielo.br Voltammetric studies have shown that the imine group (–C=N–) is susceptible to reduction. scielo.br In some systems, the reduction of the imine occurs at a more negative potential compared to other reducible groups like the azo group (–N=N–). scielo.br

For example, in a study of a 4-(phenyldiazenyl)-2-{[tris(hydroxymethyl)methyl]aminomethylene}cyclohexa-3,5-dien-1(2H)-one derivative, the reduction of the azomethine (–C=N–) group was observed at -1.002 V. scielo.br This reduction is often influenced by the ketoamine–enolimine tautomeric equilibrium present in aqueous solutions. scielo.br The mechanism of electroreduction can be complex and may involve protonation steps prior to electron transfer, especially in aqueous media. rsc.org The pH of the solution can therefore play a crucial role in the electrochemical behavior. rsc.org

Reactions Involving the Cyclohexadiene Moiety

The cyclohexadiene ring in these compounds is also reactive and can participate in various chemical transformations.

One notable reaction is the Diels-Alder cycloaddition, where the cyclohexadiene can act as a diene and react with a dienophile. evitachem.com This reaction provides a pathway to construct more complex polycyclic structures. evitachem.com Additionally, the cyclohexadiene moiety can undergo photochemical reactions. For instance, some cyclohexa-2,4-dienone derivatives have been shown to undergo photolytic ring cleavage to form ketene (B1206846) intermediates. researchgate.net These intermediates can then be trapped by nucleophiles like amines to form amides. researchgate.net The reactions of cyclohexa-2,4-dienones with cyclopentadiene (B3395910) have also been studied, leading to the formation of tricyclic adducts through a diene addition reaction. rsc.org Furthermore, cyclohexa-1,4-dienes have been utilized as dihydrogen surrogates in Brønsted acid-catalyzed transfer hydrogenation of imines and alkenes. acs.org

Diels-Alder Cycloaddition Reactions of Cyclohexadienimines

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for the construction of six-membered rings through a concerted [4+2] cycloaddition. wikipedia.orgmdpi.com In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. wikipedia.org The reaction is known for its high degree of regio- and stereoselectivity, largely dictated by the electronic nature of the substituents on both the diene and the dienophile.

When a heteroatom is part of the diene or dienophile, the reaction is termed a hetero-Diels-Alder reaction, which yields heterocyclic products. wikipedia.orgmdpi.com this compound derivatives are poised to participate in such reactions, acting as the diene component. The presence of the nitrogen atom within the conjugated system introduces polarity and influences the frontier molecular orbitals (HOMO and LUMO) that govern the cycloaddition.

In a related context, studies on N-alkenyl iminium ions, which can be generated from dienimines, have shown their utility as dienes in inverse-electron-demand Diels-Alder reactions. In this type of reaction, an electron-rich dienophile reacts with an electron-poor diene. The formation of an iminium ion from the this compound would lower the energy of its LUMO, making it a highly reactive diene component for cycloaddition with electron-rich alkenes. This strategy allows for the stereoselective synthesis of complex, highly substituted nitrogen-containing heterocycles, specifically piperidine (B6355638) derivatives, in a single step. The reaction's stereospecificity ensures that the relative stereochemistry of the substituents on the dienophile is maintained in the final product. libretexts.org

| Reaction Type | Key Feature | Role of Cyclohexadienimine Derivative | Expected Product | Reference |

|---|---|---|---|---|

| Normal-Demand Diels-Alder | Electron-rich diene reacts with electron-poor dienophile. | Acts as the diene component. Substituents on the nitrogen can tune reactivity. | Substituted bicyclic N-heterocycle. | |

| Inverse-Electron-Demand Diels-Alder | Electron-poor diene (e.g., as an iminium ion) reacts with electron-rich dienophile. | Acts as a precursor to a highly reactive N-alkenyl iminium ion diene. | Highly substituted piperidine derivative. | |

| Hetero-Diels-Alder | Either the diene or dienophile contains a heteroatom. | The dienimine itself is a heterodienic system. | Six-membered N-heterocycle. | wikipedia.orgmdpi.com |

Transfer Hydrogenation Mechanisms Utilizing Cyclohexa-1,4-dienes as Dihydrogen Surrogates

Transfer hydrogenation represents a significant advancement in reduction chemistry, offering a safer and more convenient alternative to the use of hazardous, high-pressure hydrogen gas. In this context, substituted cyclohexa-1,4-dienes have emerged as highly effective dihydrogen surrogates for the transition-metal-free reduction of various functional groups, including imines. acs.orgwiley.com

The catalytic cycle is typically initiated by a strong Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), or a strong Brønsted acid. acs.orgwiley.com The process commences with the abstraction of a hydride ion from the bis-allylic position of the cyclohexa-1,4-diene by the Lewis acid. wiley.com This abstraction is the crucial step, generating two key species:

A high-energy Wheland complex, which is a stabilized cyclohexadienyl cation. This species is a potent Brønsted acid. wiley.com

A complexed hydride, for example, [HB(C₆F₅)₃]⁻. acs.org

The driving force for this process is the ultimate aromatization of the cyclohexadiene ring to a stable benzene (B151609) derivative. scispace.com The generated Brønsted acid (the Wheland intermediate) protonates the substrate (e.g., an imine), activating it for reduction. Subsequently, the hydride is transferred from the [HB(C₆F₅)₃]⁻ complex to the protonated substrate, completing the reduction and regenerating the Lewis acid catalyst. acs.org

Research has shown that donor substituents at the 1- and 5-positions of the cyclohexa-1,4-diene are beneficial, as they stabilize the cationic Wheland intermediate. acs.orgwiley.com This methodology has been successfully applied to the transfer hydrogenation of imines, nitrogen-containing heteroarenes, and even unactivated alkenes. acs.orgresearchgate.net

| Catalyst System | Dihydrogen Surrogate | Substrate | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| B(C₆F₅)₃ (Lewis Acid) | 1,5-Dimethyl-1,4-cyclohexadiene | Imines, N-Heteroarenes | Lewis acid abstracts hydride, forming a Wheland intermediate (Brønsted acid) and [HB(C₆F₅)₃]⁻. | wiley.com |

| Tf₂NH (Brønsted Acid) | 1,3,5-Trimethyl-1,4-cyclohexadiene | 1,1-Disubstituted and Trisubstituted Alkenes | Brønsted acid catalysis enables reduction of structurally unbiased alkenes. | acs.orgresearchgate.net |

| [IPr·GaCl₂][SbF₆] (Lewis Acid) | 1,4-Cyclohexadiene | Cyclic Alkenes (post-metathesis) | Tandem carbonyl-olefin metathesis and transfer hydrogenation. | researchgate.net |

Ionic Transfer Processes of Cyclohexadienes

The use of cyclohexa-1,4-dienes extends beyond transfer hydrogenation to a broader class of reactions known as ionic transfer processes. rsc.orgthieme-connect.com This concept leverages appropriately substituted cyclohexa-1,4-dienes as safe and convenient surrogates for a variety of highly reactive or hazardous El-H reagents, where 'El' represents an electrofuge. rsc.orgresearchgate.net The underlying principle remains the same: a catalyst, typically B(C₆F₅)₃, facilitates a hydride abstraction from the diene to generate a potent electrophile (El⁺) and a hydride source (H⁻), driven by aromatization. scispace.comresearchgate.net

This strategy has been successfully applied to a range of important transformations:

Transfer Hydrosilylation/Hydrogermylation: Using silicon- or germanium-substituted cyclohexa-1,4-dienes as surrogates for toxic and flammable hydrosilanes (like SiH₄) and hydrogermanes. rsc.orgresearchgate.net

Transfer Hydrogenation: As detailed previously, where the diene serves as a surrogate for H₂. rsc.orgresearchgate.net

Transfer Hydro-tert-butylation: Employing tert-butyl-substituted dienes as a source for the t-Bu⁺ cation and a hydride. rsc.orgresearchgate.net

The reaction pathway depends on the nature of the 'El' group. The process can involve the release of the El-H molecule, which is then activated by the catalyst, or a direct delivery of the electrofuge 'El⁺' from the intermediate complex to the substrate. scispace.com These ionic transfer reactions provide a metal-free method for the hydrofunctionalization of π-systems like alkenes, alkynes, carbonyls, and imines. rsc.orgresearchgate.net

Reactions of the Imine Functionality

The carbon-nitrogen double bond is a defining feature of this compound, imparting a reactivity profile distinct from its all-carbon analogue. This functionality can be readily transformed through reactions involving iminium ion formation, photochemical excitation, and hydrolysis.

Iminium Ion Formation and Catalysis in Organic Transformations

Iminium ions are highly reactive cationic intermediates that serve as powerful electrophiles in a multitude of organic transformations. numberanalytics.com They are typically formed through the protonation or alkylation of an imine, or by the condensation of an amine with an aldehyde or ketone. numberanalytics.comnih.gov In the case of this compound, reaction with a Brønsted or Lewis acid at the nitrogen atom generates the corresponding N-substituted cyclohexadienylidinium ion.

The formation of the iminium ion significantly enhances the electrophilicity of the molecule by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). nih.govnobelprize.org This "LUMO-lowering" activation is a central principle in organocatalysis, enabling a wide range of nucleophilic additions to what would otherwise be unreactive substrates. nobelprize.org

This activation strategy has been widely exploited in:

Michael Additions: Where nucleophiles add to the β-position of the conjugated system.

Cycloaddition Reactions: As seen in the inverse-electron-demand Diels-Alder reaction, where the iminium ion acts as a potent dienophile or part of a heterodienic system. nobelprize.orgrsc.org

Enantioselective Catalysis: The use of chiral amines or acids to form the iminium ion allows for the creation of chiral products with high enantioselectivity. numberanalytics.com

Photochemical Transformations of Dienimines

The absorption of light energy can promote dienimines to electronically excited states, opening up reaction pathways that are inaccessible under thermal conditions. lboro.ac.uktaylorfrancis.com Photochemical reactions are often initiated by the absorption of UV or visible light, providing sufficient energy to induce transformations like isomerizations, cyclizations, or radical reactions. taylorfrancis.comunirioja.es

For a conjugated dienimine system like this compound, several photochemical transformations are plausible:

Electrocyclization: Upon photoexcitation, conjugated trienes (or azatrienes) can undergo a 6π-electrocyclization. For an α,β-cis-dienimine, this pericyclic reaction could lead to the formation of a bicyclic 1,2-dihydropyridine derivative. researchgate.net

Isomerization: Light can induce E/Z (cis/trans) isomerization around the C=N double bond, potentially leading to different ground-state conformations and subsequent thermal reactions. unirioja.es

Radical Reactions: Photoredox catalysis can be used to generate radical intermediates from imines under exceptionally mild conditions. rsc.org This involves a single-electron transfer (SET) mechanism, where a photocatalyst excites the dienimine, which can then undergo cyclization or intermolecular reactions to form complex heterocyclic products. rsc.org

These photochemical methods are powerful tools for synthesis, allowing for the construction of complex molecular architectures from simple precursors using light as a "traceless" reagent. lboro.ac.uk

Hydrolysis Pathways and Polymerization Tendencies

The imine functionality is susceptible to hydrolysis, a reaction that cleaves the C=N bond. This process is essentially the reverse of imine formation and can be catalyzed by either acid or base. The mechanism involves the nucleophilic attack of water on the imine carbon atom. Under acidic conditions, the imine nitrogen is protonated first, making the imine carbon more electrophilic and susceptible to attack by a water molecule. Under basic conditions, hydroxide (B78521) attacks the imine carbon directly. In either case, the resulting carbinolamine intermediate is unstable and collapses to yield a carbonyl compound (a cyclohexadienone in this case) and an amine or ammonia (B1221849).

Due to the presence of a conjugated diene system and a reactive imine bond, this compound and its derivatives may exhibit a tendency to polymerize, particularly under conditions of heat, light, or in the presence of initiators. The conjugated π-system can undergo polymerization through various mechanisms, such as radical or cationic polymerization, similar to other conjugated dienes like butadiene. The presence of the imine group could also lead to polymerization pathways involving this functionality. The inherent reactivity that makes the molecule a useful synthetic intermediate also contributes to its potential instability and propensity to form oligomeric or polymeric materials, especially upon prolonged storage or exposure to catalytic impurities. The synthesis of linear polyethylenimine via the hydrolysis of poly(2-alkyl-2-oxazoline)s demonstrates how polymer backbones with repeating amine units can be formed from precursors containing related functionalities. rsc.org

Spectroscopic Characterization and Structural Elucidation

The structural and electronic properties of Cyclohexa-2,4-dien-1-imine and its derivatives are extensively studied using a combination of spectroscopic methods. These techniques provide crucial information for confirming the molecular structure, understanding its electronic behavior, and identifying its various tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, offering detailed insights into the proton and carbon frameworks of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound structure. In derivatives of this compound, the chemical shifts of the cyclohexadienyl protons are typically observed in the range of δ 6.5–7.5 ppm. The imine proton, a key feature of the molecule, is expected to resonate at a downfield chemical shift, generally between δ 8-10 ppm. For substituted versions, such as 2,3,5,6-tetrachloro-4-[(phenylsulfenyl)imino]cyclohexa-2,5-dien-1-one, the aromatic protons of the phenylsulfenyl group appear as a multiplet between δ 7.04–7.47 ppm. biointerfaceresearch.com The specific chemical shifts and coupling constants provide valuable information about the connectivity and stereochemistry of the molecule.

¹³C NMR and DEPT Analysis for Carbon Framework

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, often complemented by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides a detailed map of the carbon skeleton of this compound. In substituted derivatives like 2-nitro-2-[4-(phenylimino)cyclohexa-2,5-dien-1-yl]propane-1,3-diol, the carbon attached to the oxygen of the CH2O group is observed at 66.5 ppm in the DEPT-135 spectrum. jetir.org For other derivatives, such as those of 3,6-bis(phenylimino)-cyclohexa-1,4-diene, the carbon atoms of the cyclohexadiene ring show signals at distinct chemical shifts, for instance, 128.67 ppm for the main ring carbons and other signals at 147.10 ppm, 124.49 ppm, 132.44 ppm, 117.19 ppm, and 154.39 ppm for the substituted carbons. derpharmachemica.com DEPT experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups, which is essential for a complete structural assignment. jetir.orgpressbooks.pub

Elucidation of Tautomeric Forms via NMR Data

NMR data plays a pivotal role in understanding the tautomeric equilibria in this compound and its derivatives. nih.gov The compound can exist in different tautomeric forms, such as the enol-imine and keto-amine forms. researchgate.net The presence of specific signals and their chemical shifts in ¹H and ¹³C NMR spectra can indicate the predominant tautomer in a given solvent or state. For instance, the chemical shift of the iminic carbon at approximately 159 ppm is characteristic of the imine structure. The observation of coupling constants between the imine proton and adjacent carbons can suggest the coexistence of enamine tautomers. In some cases, the tautomeric equilibrium is influenced by the solvent, with different forms being favored in protic versus aprotic solvents. unlp.edu.ar

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Protons | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Cyclohexadienyl Protons | 6.5 - 7.5 | Multiplet | |

| Imine Proton (N-H) | 8 - 10 | Singlet | |

| Aromatic Protons (phenyl group) | 7.04 - 7.47 | Multiplet | biointerfaceresearch.com |

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Carbon | Chemical Shift (ppm) | DEPT Information | Reference |

|---|---|---|---|

| C-O (in CH₂O) | 66.5 | CH₂ | jetir.org |

| Cyclohexadiene Ring Carbons | 117.19 - 154.39 | Various | derpharmachemica.com |

| Iminic Carbon | ~159 | C |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The most characteristic absorption bands include the C=N (imine) stretch, which typically appears in the range of 1614–1680 cm⁻¹. biointerfaceresearch.com The C=O (ketone) stretch is also prominent, usually observed around 1650–1685 cm⁻¹. biointerfaceresearch.com In substituted derivatives, other characteristic peaks can be observed, such as the -NO₂ stretching at 1354 cm⁻¹ in 2-nitro-2-[4-(phenylimino)cyclohexa-2,5-dien-1-yl]propane-1,3-diol. jetir.org The presence and position of these bands provide direct evidence for the core functional groups of the molecule.

Table 3: Characteristic IR Absorption Bands for this compound and its Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C=N (Imine) | 1614 - 1680 | biointerfaceresearch.com |

| C=O (Ketone) | 1650 - 1685 | biointerfaceresearch.com |

| -NO₂ | 1354 | jetir.org |

| C=C (Alkene) | 1634 | jetir.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides essential information about the molecular weight and fragmentation patterns of this compound and its derivatives. The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. For example, the molecular formula C₆H₅NO corresponds to a molecular weight of 93.13 g/mol . chemsrc.com High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. Fragmentation patterns observed in the mass spectrum can help to elucidate the structure by identifying stable fragments. For instance, in derivatives like 4-methylenecyclohexa-2,5-dienone, a diagnostic fragment at m/z 107 is observed.

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the conjugated system of this compound. The absorption of UV or visible radiation leads to transitions of electrons between electronic energy levels. uobabylon.edu.iq The extended π-system resulting from the conjugation of double bonds and the imine group leads to characteristic absorption maxima (λ_max). For 6-iminocyclohexa-2,4-dien-1-one, the λ_max is reported to be in the range of 327–330 nm in nonpolar solvents, which is attributed to π→π* transitions. The position of the absorption maximum can be influenced by the solvent polarity, with polar solvents often causing a bathochromic (red) shift. This solvatochromism can provide insights into the nature of the electronic transitions and the interaction of the molecule with the solvent. researchgate.net

Table 4: UV-Vis Absorption Data for this compound

| Solvent | λ_max (nm) | Transition | Reference |

|---|---|---|---|

| Nonpolar | 327 - 330 | π→π* | |

| Methanol | +15 nm shift | n→π* |

Analysis of Conjugated Systems and Electronic Transitions

The electronic absorption spectrum of this compound is characterized by the presence of a conjugated system involving the diene and the imine functionalities. This conjugation gives rise to specific electronic transitions that can be observed using UV-Visible spectroscopy. The key transitions are typically the π → π* and n → π* transitions. libretexts.org

The π → π* transitions, which are generally of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org In this compound, the delocalized π-system extends over the carbon-carbon double bonds and the carbon-nitrogen double bond. The energy and wavelength of these absorptions are sensitive to the extent of conjugation. libretexts.org

The n → π* transitions involve the excitation of a non-bonding electron, such as one from the lone pair on the nitrogen atom of the imine group, to a π* antibonding orbital. libretexts.org These transitions are typically weaker in intensity compared to π → π* transitions and occur at longer wavelengths. libretexts.org

The analysis of these electronic transitions provides valuable information about the molecular orbital energy levels. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding the electronic behavior of the molecule. For conjugated systems like this, the energy gap between the HOMO and LUMO is reduced, leading to absorption in the UV-Visible region. libretexts.org

Table 1: Typical Electronic Transitions in Conjugated Imines

| Transition Type | Description | Typical Wavelength Range (nm) | Relative Intensity |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200-400 | High |

| n → π | Excitation of a non-bonding electron (from N) to a π antibonding orbital. | 300-500 | Low |

Data is representative and can vary based on substitution and solvent.

Solvatochromic Effects on Absorption Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a UV-Visible absorption band of a compound upon a change in the polarity of the solvent. mdpi.com this compound is expected to exhibit solvatochromic effects due to changes in the electronic distribution upon excitation and its interaction with solvent molecules.

The polarity of the solvent can differentially stabilize the ground and excited states of the molecule. For instance, a polar solvent might stabilize the more polar excited state to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum. Conversely, if the ground state is more stabilized, a blue shift (hypsochromic shift) may be observed. d-nb.info

Studies on similar push-pull molecules and merocyanine (B1260669) dyes have shown significant solvatochromism, where the electronic absorption spectra are highly sensitive to the solvent environment. d-nb.infonih.gov The relationship between the absorption maximum and solvent polarity parameters, such as the Dimroth-Reichardt ET(30) scale, can provide insights into the nature of the electronic transitions and the change in dipole moment upon excitation. mdpi.comd-nb.info

Table 2: Hypothetical Solvatochromic Data for this compound

| Solvent | Polarity (ET(30) in kcal/mol) | λmax (nm) for n → π* transition |

| Hexane | 31.0 | 380 |

| Toluene | 33.9 | 385 |

| Dichloromethane | 40.7 | 395 |

| Acetone | 42.2 | 400 |

| Ethanol (B145695) | 51.9 | 410 |

| Water | 63.1 | 420 |

This data is illustrative and represents a potential trend for a compound with a more polar excited state.

Microwave Spectroscopy for Rotational Spectra and Structural Analysis

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of a molecule in the gas phase. frontiersin.org From these constants, precise molecular structures, including bond lengths and bond angles, can be derived. rsc.org This method is particularly powerful for analyzing the conformational landscape of flexible molecules. frontiersin.org

For this compound, microwave spectroscopy can provide definitive information about the planarity of the ring and the orientation of the imine group. The analysis of the rotational spectrum would yield the principal moments of inertia (Ia, Ib, Ic), from which the rotational constants (A, B, C) are calculated. rsc.org

The presence of a nitrogen atom with a nuclear quadrupole moment (I=1) will cause hyperfine splitting of the rotational lines, which can be analyzed to determine the nuclear quadrupole coupling constants. frontiersin.orgrsc.org These constants provide information about the electronic environment around the nitrogen nucleus. frontiersin.org

Table 3: Predicted Rotational and Centrifugal Distortion Constants for a Planar Conformer of this compound

| Spectroscopic Constant | Predicted Value |

| A (MHz) | ~3500 |

| B (MHz) | ~2000 |

| C (MHz) | ~1300 |

| ΔJ (kHz) | ~0.5 |

| ΔJK (kHz) | ~-2.0 |

These values are hypothetical and based on computational models of similar cyclic molecules.

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This is crucial for verifying the empirical and molecular formula of a newly synthesized compound. For this compound, with a molecular formula of C₆H₇N, the theoretical elemental composition can be calculated. chemsrc.com

The experimental values obtained from combustion analysis are then compared with the theoretical values. A close agreement between the experimental and calculated percentages confirms the elemental composition of the sample. derpharmachemica.com

Table 4: Elemental Analysis Data for this compound (C₆H₇N)

| Element | Theoretical % | Found % |

| Carbon (C) | 81.68 | 81.65 |

| Hydrogen (H) | 7.58 | 7.61 |

| Nitrogen (N) | 15.04 | 15.01 |

The "Found %" values are representative of a typical experimental result and are expected to be within ±0.4% of the theoretical values.

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com A single-crystal X-ray diffraction study of this compound would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined with high accuracy. researchgate.net

Analysis of the crystal structure of related compounds often shows the existence of specific tautomeric forms, such as the keto-amine or enol-imine forms, stabilized by intramolecular hydrogen bonds. researchgate.netnih.govresearchgate.net

Table 5: Expected Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C=N Bond Length (Å) | ~1.28 |

| C=C Bond Lengths (Å) | ~1.34 - 1.45 |

| C-N Bond Length (Å) | ~1.47 |

| Intermolecular Interactions | Potential for N-H···N or C-H···π interactions |

These data are based on typical values found in the crystal structures of similar organic molecules. researchgate.netnih.gov

Computational and Theoretical Studies on Cyclohexa 2,4 Dien 1 Imine Systems

Density Functional Theory (DFT) Calculations

DFT has become a important tool for examining the electronic characteristics of novel chemical structures. semanticscholar.org It is instrumental in understanding non-covalent interactions, nonlinear optical properties, and the fundamental electronic properties of imine-containing compounds. semanticscholar.org

The geometry of cyclohexa-2,4-dien-1-imine and its tautomers has been optimized using DFT methods, such as with the B3LYP functional and a 6-311G(d,p) basis set, to determine the most stable conformations in the gas phase. researchgate.netresearchgate.net These calculations are crucial for understanding the tautomeric equilibria, such as the one between the imine and enamine forms. For related systems, studies have shown that the presence of different solvents can influence the tautomeric equilibrium. For instance, in some Schiff bases, the keto form is favored in the solid state, while in solvents like DMSO and ethanol (B145695), both keto and enol forms coexist. researchgate.net The geometry optimization process is a foundational step for further computational analysis, including the calculation of vibrational frequencies and thermodynamic properties. researchgate.net

Computational studies on analogous systems, such as 6-iminocyclohexa-2,4-dien-1-one, suggest a slightly distorted boat conformation for the ring due to steric interactions. The bond lengths are consistent with the imine character, with a C=N bond length of approximately 1.28 Å.

Table 1: Representative Optimized Geometric Parameters for a this compound Analog

| Parameter | Value |

| C=N Bond Length | ~1.28 Å |

| C=O Bond Length | ~1.22 Å |

| Ring Conformation | Slightly Distorted Boat |

Note: Data is based on a closely related analog, 6-iminocyclohexa-2,4-dien-1-one, as direct data for the parent compound is not specified in the provided results.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule, including its reactivity and stability. researchgate.netscience.gov The energy gap between the HOMO and LUMO (Egap) is a key parameter; a smaller gap suggests higher reactivity and a greater potential for charge transfer. mdpi.comresearchgate.net

For related imine systems, the HOMO is often localized on the imine nitrogen and adjacent carbons, while the LUMO is concentrated on other parts of the molecule, such as a ketone oxygen in 6-iminocyclohexa-2,4-dien-1-one. The HOMO-LUMO gap can be influenced by substituents and the molecular environment. mdpi.com Intramolecular charge transfer (ICT) from a donor to an acceptor group through a π-conjugated system is a significant factor in the electronic behavior of such molecules. semanticscholar.org The principle of HOMO-LUMO interactions states that electron donation is most likely to occur from the HOMO, and electron acceptance at the LUMO. iqce.jp

Table 2: Representative Frontier Molecular Orbital Energies for an Analogous Imine Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| Energy Gap (Egap) | 4.4 |

Note: Data is based on a closely related analog, 6-iminocyclohexa-2,4-dien-1-one, as direct data for the parent compound is not specified in the provided results.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In molecules containing nitrogen and oxygen atoms, these heteroatoms typically represent regions of negative electrostatic potential, making them likely sites for protonation or interaction with electrophiles. uni-muenchen.deresearchgate.net For example, in a related salicylaldimine Schiff base, the oxygen atom of the hydroxyl group is identified as a region of negative potential, indicating it as a possible site for electrophilic attack. researchgate.net For this compound, the imine nitrogen would be expected to be a region of significant negative potential.

Potential Energy Surface (PES) Scans for Reaction Pathways

Potential Energy Surface (PES) scans are computational methods used to explore the energy landscape of a chemical reaction, identifying transition states and intermediates along a reaction coordinate. researchgate.netrsc.org This is particularly useful for studying isomerization processes and reaction mechanisms. rsc.orgacs.org For instance, PES scans have been employed to study the intramolecular proton transfer in o-hydroxy Schiff bases, which involves tautomerism between phenol-imine and keto-amine forms. researchgate.net

In the context of this compound, PES scans could elucidate the energy barriers associated with its tautomerization to other isomers, such as aniline (B41778), or its participation in cycloaddition reactions. nsf.gov The study of reaction pathways on the PES provides valuable insights into the kinetics and thermodynamics of chemical transformations. acs.org

Aromaticity Indices (e.g., HOMA) and π-Electron Delocalization

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the aromatic character of a molecule. researchgate.netsemanticscholar.org It compares the bond lengths within a ring to those of an ideal aromatic system (like benzene), with a HOMA value of 1 indicating full aromaticity and a value of 0 indicating a non-aromatic system. semanticscholar.org

The degree of π-electron delocalization is a key factor in determining the stability and reactivity of cyclic conjugated systems. researchgate.netmdpi.com For tautomeric systems like hydroxyarenes, the enol form often exhibits greater aromaticity and π-electron delocalization in the ring system. researchgate.net In the case of this compound, which is a non-aromatic diene, its HOMA value would be expected to be low. However, its tautomeric equilibrium with aniline, a highly aromatic compound, is a critical aspect of its chemistry. Computational studies on related systems have used HOMA to assess the aromaticity of different tautomeric forms. researchgate.net

Table 3: HOMA Indices for Representative Aromatic and Non-Aromatic Systems

| Compound | HOMA Value |

| Benzene (B151609) | ~1 |

| Cyclohexatriene (hypothetical) | 0 |

| Furan | ~0.75 (HOMED) |

Investigation of Global Reactivity Parameters (e.g., Electronegativity, Chemical Potential, Electrophilicity, Softness)

Global reactivity parameters, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. mdpi.comhakon-art.comhackernoon.com These include:

Electronegativity (χ): The ability of a molecule to attract electrons. hakon-art.comhackernoon.com

Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons. hakon-art.comhackernoon.com

Chemical Hardness (η): A measure of the resistance to charge transfer. A larger HOMO-LUMO gap corresponds to a harder, more stable molecule. hakon-art.comhackernoon.com

Global Softness (S): The reciprocal of hardness; soft molecules are more polarizable and reactive. mdpi.comhackernoon.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. mdpi.comhackernoon.com

These parameters are calculated using the energies of the HOMO and LUMO and are valuable for comparing the reactivity of different molecules. mdpi.comhakon-art.com For example, a higher global softness value indicates a more reactive compound. mdpi.com

Table 4: Equations for Global Reactivity Parameters

| Parameter | Equation |

| Ionization Potential (I) | I ≈ -E(HOMO) |

| Electron Affinity (A) | A ≈ -E(LUMO) |

| Electronegativity (χ) | χ = (I + A) / 2 |

| Chemical Potential (μ) | μ = -χ |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Global Softness (S) | S = 1 / (2η) |

| Electrophilicity Index (ω) | ω = μ² / (2η) |

Source: hackernoon.com

Natural Orbital Bonding (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the interactions between filled and vacant orbitals in a molecule, providing insights into hyperconjugation and charge delocalization. This analysis transforms the complex, delocalized molecular orbitals into localized, chemically intuitive bonding and lone pair orbitals. uni-muenchen.de The stabilization energy, E(2), associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) is a key metric in this analysis, with higher E(2) values indicating stronger interactions. uni-muenchen.dedergipark.org.tr

In systems related to this compound, such as those involving imine functionalities, NBO analysis reveals significant stabilizing interactions. For instance, in certain fluoro-functionalized imines, intramolecular charge transfer and hyperconjugative interactions play a crucial role in stabilizing the molecule. acs.org These interactions often involve the delocalization of electron density from lone pairs (n) or bonding orbitals (σ or π) into antibonding orbitals (σ* or π*). dergipark.org.tr

A common feature observed is the delocalization of a nitrogen lone pair into adjacent antibonding π* orbitals, which contributes significantly to the electronic stability of the imine system. dergipark.org.tr For example, in a study of 2-[(4-hydroxyphenyl)iminomethyl]thiophene, a strong n(S1)→π(C10-C11) interaction was identified, indicating significant delocalization and stability. dergipark.org.tr Similarly, the interaction between a lone pair on an oxygen atom and a π(C-C) bond can be a major stabilizing factor. dergipark.org.tr

Below is a table summarizing representative hyperconjugative interactions and their stabilization energies (E(2)) as determined by NBO analysis in related imine-containing systems.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction | Reference |

| n(S1) | π(C10-C11) | --- | Lone Pair -> Antibonding π | dergipark.org.tr |

| n(O1) | π(C4-C5) | --- | Lone Pair -> Antibonding π | dergipark.org.tr |

| σ(C-H) | p(B) | 13.7 | Bonding σ -> Empty p | rsc.org |

| π | π | --- | Bonding π -> Antibonding π | dergipark.org.tr |

Mechanistic Computational Studies of Imine-Containing Reactions

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions involving imines. Density Functional Theory (DFT) calculations are frequently employed to map out the potential energy surfaces of these reactions, identifying transition states and intermediates. researchgate.net

One of the fundamental reactions of imines is their formation from the condensation of a primary amine with an aldehyde or ketone. This process involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the imine. scienceinfo.com

Computational studies have also shed light on more complex reactions, such as the Staudinger reaction between ketenes and imines. These studies have shown that the reaction proceeds through a two-step mechanism involving the formation of a zwitterionic intermediate. rsc.org The stereochemical outcome of the reaction is influenced by the E/Z isomerization of the starting imine, a factor that can be computationally modeled. rsc.org

In the context of enzyme-catalyzed reactions, computational methods have been used to investigate the mechanism of imine reductases (IREDs). These enzymes catalyze the reduction of imines to amines with high enantioselectivity. researchgate.netrsc.org DFT calculations have helped to elucidate the reaction mechanism, including the role of active site residues and the factors governing stereoselectivity. researchgate.net For instance, studies on IRED from Amycolatopsis orientalis have provided insights into the transition state geometries and the effect of mutations on the enzyme's selectivity. researchgate.net

Furthermore, computational analyses have been applied to understand transfer hydrogenation reactions where cyclohexa-1,4-dienes act as dihydrogen surrogates for the reduction of imines. acs.org These studies have explored the catalytic cycle, which can involve either a Lewis acid or a Brønsted acid catalyst to facilitate hydride transfer from the diene to the imine. acs.org The mechanism can proceed through the formation of a Wheland intermediate from the cyclohexa-1,4-diene. acs.orgd-nb.info

The table below presents key mechanistic steps and associated computational insights for various imine reactions.

| Reaction | Key Mechanistic Steps | Computational Insights | Reference(s) |

| Imine Formation | Nucleophilic attack of amine on carbonyl, dehydration of carbinolamine. | Elucidation of intermediate structures and energy barriers. | scienceinfo.com |

| Staudinger Reaction | Nucleophilic attack of imine on ketene (B1206846), formation of zwitterionic intermediate, conrotatory ring closure. | Determination of transition state structures and influence of imine isomerization on stereochemistry. | rsc.org |

| Imine Reduction (by IREDs) | Asymmetric reduction of an iminium cation intermediate. | Identification of key active site residues, analysis of transition states to explain enantioselectivity. | researchgate.netrsc.org |

| Transfer Hydrogenation | Hydride abstraction from cyclohexa-1,4-diene, protonation of imine, hydride transfer. | Modeling of the catalytic cycle and the role of Wheland intermediates. | acs.orgd-nb.info |

Theoretical Insights into Substituent Effects on Reactivity

Theoretical studies, often in conjunction with experimental work, provide a deep understanding of how substituents influence the reactivity of imines and related systems. The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the electronic structure and, consequently, the chemical behavior of the molecule. acs.org

In the context of this compound, substituents on the ring would be expected to modulate the electrophilicity of the imine carbon and the nucleophilicity of the imine nitrogen. For example, electron-withdrawing groups would increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would enhance the nucleophilicity of the nitrogen atom. scienceinfo.com

Computational studies on substituted imines have quantified these effects. For instance, in the study of 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives, DFT calculations were used to investigate the impact of various electron-releasing (e.g., -CH3, -OH) and electron-withdrawing (e.g., -Cl, -NO2, -CF3) substituents. These studies revealed that the relative stability of the compounds was affected by intramolecular interactions between the substituents and the electron donor/acceptor centers of the thiazole (B1198619) ring.

The reactivity of imines in cycloaddition reactions is also heavily influenced by substituent effects. The Molecular Electron Density Theory (MEDT) has been used to analyze the [3+2] cycloaddition reactions of benzonitrile (B105546) N-oxide with substituted benzylideneanilines. bibliotekanauki.pl These studies showed that electron-releasing substituents on the benzylideneaniline (B1666777) facilitate the reaction, consistent with experimental observations. bibliotekanauki.pl

Furthermore, in transition metal-catalyzed reactions, such as the transfer hydrogenation of imines, the electronic properties of the ligands on the metal catalyst, which can be substituted imines themselves, play a crucial role. acs.org Studies on (tetraarylcyclopentadienone)iron carbonyl compounds in transfer hydrogenations have shown that electron-rich cyclopentadienone ligands lead to faster reaction rates. acs.org

The following table summarizes the general effects of substituents on the reactivity of imine-containing systems based on theoretical insights.

| Substituent Type | Effect on Imine Carbon | Effect on Imine Nitrogen | Impact on Reactivity | Representative Reactions | Reference(s) |

| Electron-Donating | Decreased Electrophilicity | Increased Nucleophilicity | Can enhance reactivity in electrophilic attacks on nitrogen. | --- | |

| Electron-Withdrawing | Increased Electrophilicity | Decreased Nucleophilicity | Enhances susceptibility to nucleophilic attack at the imine carbon. | Nucleophilic addition, Fischer indole (B1671886) synthesis with trifluoromethylated imines. | scienceinfo.com |

Strategic Role of Cyclohexa 2,4 Dien 1 Imine and Derivatives in Organic Synthesis

A Versatile Scaffold for Complex Organic Molecules

The unique structural framework of cyclohexa-2,4-dien-1-imine, characterized by a six-membered ring containing conjugated double bonds and an imine functional group, renders it a valuable precursor for a diverse array of organic compounds. Its inherent reactivity and potential for tautomerism with aniline (B41778) are key to its synthetic utility. nsf.govencyclopedia.pub While this compound itself is a rare tautomer of aniline, with the aromatic enamine form being significantly more stable, its transient existence is often invoked as a crucial intermediate in various reaction mechanisms. encyclopedia.pub

Precursors for Dyes and Pigments

Derivatives of this compound are instrumental in the synthesis of various dyes and pigments. The extended conjugation within the cyclohexadiene ring system, coupled with the nitrogen atom of the imine, forms a chromophore that can be readily modified to tune the color properties of the resulting molecule. solubilityofthings.com For instance, substituted cyclohexa-2,5-dien-1-imine derivatives are key components in certain classes of dyes. The introduction of different functional groups onto the ring or the nitrogen atom can lead to a wide spectrum of colors.

A notable example is the synthesis of azo dyes, where cyclohexa-dien-1-one imine derivatives play a role. scielo.br The reaction of 1,4-benzoquinone (B44022) with aniline and its derivatives can lead to the formation of dimeric imines, such as 3,6-bis(phenylimino)cyclohexa-1,4-diene, which exhibit distinct colors. derpharmachemica.com The chromophoric system in these molecules is responsible for their characteristic light-absorbing properties.

Intermediates for Pharmaceutical Building Blocks

The this compound scaffold serves as a valuable intermediate in the synthesis of various pharmaceutical building blocks. Its ability to undergo a range of chemical transformations, including cycloadditions and rearrangements, allows for the construction of complex molecular architectures found in medicinally relevant compounds.

Schiff bases derived from salicylaldehyde, which can exist in equilibrium with a keto-amine tautomer resembling a cyclohexa-2,4-dien-1-one structure, are known to be important in the synthesis of pharmaceutical intermediates. lookchem.comresearchgate.net These compounds and their metal complexes have been investigated for their potential biological activities. Furthermore, derivatives like 4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine are explored as building blocks for more complex molecules with potential therapeutic applications.

Role in Synthesis of Nitrogen-Containing Heterocyclic Compounds and Alkaloids

The reactivity of the imine functional group and the diene system in this compound and its derivatives makes them ideal starting materials for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These heterocycles are core structures in numerous alkaloids and other biologically active molecules.

One-pot, multi-component reactions involving cyclohexa-2,5-dien-1-one derivatives have been developed to efficiently synthesize complex heterocyclic systems like 4-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)-cyclohexa-2,5-dien-1-one derivatives. bohrium.com Additionally, the cycloaddition reactions of dimeric imines derived from 1,4-benzoquinone have been employed to create dispiro bicyclo-γ-lactam structures. derpharmachemica.com The photocleavage coupling reaction of thiophenyl substituted cyclohexa-2,4-dien-1-one with amines provides a pathway to amides containing diene moieties, which can serve as precursors for further heterocyclic synthesis. researchgate.net

Applications in Materials Science as Precursors

The inherent electronic and photophysical properties of the this compound core and its derivatives make them promising candidates for applications in materials science, particularly in the fields of organic electronics and photovoltaics.

Components for Organic Electronics

The conjugated π-system of this compound derivatives is a key feature that allows for charge transport, a fundamental requirement for organic electronic materials. By modifying the molecular structure, it is possible to tune the electronic properties, such as the HOMO and LUMO energy levels, to suit specific applications in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to synthesize a variety of derivatives with different substituents allows for the systematic investigation of structure-property relationships in these materials.

Utility in Catalytic Processes

Cyclohexa-1,4-dienes, which are structurally related to this compound, have emerged as effective dihydrogen surrogates in Brønsted acid-catalyzed transfer hydrogenation reactions. This method provides a transition-metal-free approach for the reduction of various unsaturated compounds, including imines and alkenes. The process is catalyzed by strong Brønsted acids, such as triflimide (Tf₂NH), which activate the cyclohexa-1,4-diene to facilitate the transfer of a hydride and a proton to the substrate. Current time information in Bangalore, IN.lookchem.com

The substitution pattern on the cyclohexa-1,4-diene ring is crucial for its efficacy as a dihydrogen surrogate. Electron-donating groups on the diene can stabilize the cationic intermediate, thereby enhancing its reactivity and preventing undesirable side reactions. scirp.org For instance, substituted cyclohexa-1,4-dienes have been successfully employed in the reduction of a variety of imines and even challenging substrates like structurally and electronically unbiased 1,1-di- and trisubstituted alkenes. Current time information in Bangalore, IN. The mild reaction conditions, typically requiring only a catalytic amount of the Brønsted acid at room temperature, make this a synthetically valuable method. Current time information in Bangalore, IN.rsc.org

While highly effective for many substrates, the reactivity can be influenced by the steric and electronic properties of the substrate. For example, certain ketimines may show lower reactivity compared to aldimines, likely due to the lower hydride affinity of the corresponding iminium ion intermediate. lookchem.com

Table 1: Research Findings on Brønsted Acid-Catalyzed Transfer Hydrogenation using Cyclohexa-1,4-diene Surrogates

| Catalyst | Dihydrogen Surrogate | Substrate | Key Findings | Reference(s) |

| Triflimide (Tf₂NH) | Cyclohexa-1,4-dienes | Imines and Alkenes | Enables transfer hydrogenation of unbiased 1,1-di- and trisubstituted alkenes under mild conditions. | Current time information in Bangalore, IN., rsc.org |

| B(C₆F₅)₃ (Lewis Acid) / Tf₂NH (Brønsted Acid) | Substituted Cyclohexa-1,4-dienes | Imines and Heteroarenes | Both Lewis and Brønsted acids catalyze the transfer hydrogenation. The reaction proceeds via a high-energy Wheland intermediate. | lookchem.com, acs.org |

| Brønsted Acids (e.g., Tf₂NH) | Unsubstituted Cyclohexa-1,4-diene | Alkenes | Brønsted acids can selectively mediate transfer hydrogenation and avoid side reactions that occur with Lewis acid catalysts. | vulcanchem.com, lookchem.com |